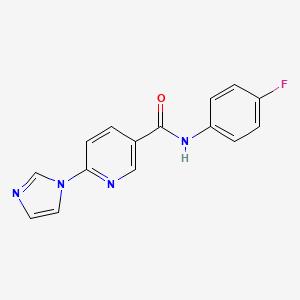

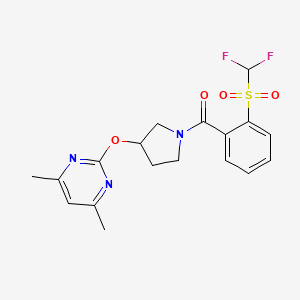

N-(4-Fluorphenyl)-6-(1H-imidazol-1-yl)nicotinamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C15H11FN4O and its molecular weight is 282.278. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- NfCYP51 ist ein essentielles Enzym im Sterolbiosyntheseweg von Naegleria fowleri, einer hirninfizierenden Amöbe. Die Hemmung dieses Enzyms könnte zu neuartigen Antimykotika führen, die zur Behandlung von Infektionen durch diesen Erreger eingesetzt werden .

Antifungal Aktivität

Regiokontrollierte Synthese von Imidazolen

Zusammenfassend lässt sich sagen, dass NfCYP51 ein vielversprechendes Ziel für die Entwicklung von Antimykotika darstellt, insbesondere gegen N. fowleri-Infektionen. Seine strukturellen Einblicke und sein Potenzial zur Hirndurchdringung machen es zu einem spannenden Forschungsgebiet. Forscher erforschen weiterhin seine Anwendungen im Kampf gegen hirnbezogene Erkrankungen. 🌟

Wirkmechanismus

Target of Action

The primary target of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is an essential enzyme in Naegleria fowleri, sterol 14-demethylase (NfCYP51) . This enzyme plays a crucial role in the survival and proliferation of Naegleria fowleri, a free-living amoeba that can cause primary amoebic meningoencephalitis in humans .

Mode of Action

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide interacts with its target, NfCYP51, by inhibiting its function . The inhibition of NfCYP51 disrupts the normal functioning of Naegleria fowleri, leading to its death .

Biochemical Pathways

The inhibition of NfCYP51 by N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide affects the sterol biosynthesis pathway in Naegleria fowleri . Sterol 14-demethylase is a key enzyme in this pathway, and its inhibition disrupts the production of essential sterols, leading to detrimental effects on the amoeba .

Pharmacokinetics

It has been observed that compounds similar to n-(4-fluorophenyl)-6-(1h-imidazol-1-yl)nicotinamide are readily taken up into the brain . This suggests that N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide may have good bioavailability and could potentially cross the blood-brain barrier, which is crucial for treating brain infections like primary amoebic meningoencephalitis .

Result of Action

The result of the action of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is the death of Naegleria fowleri due to the disruption of essential biochemical pathways . This leads to the potential eradication of the infection in the host.

Biochemische Analyse

Biochemical Properties

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme sterol 14-demethylase (CYP51), which is crucial in the biosynthesis of sterols. This interaction inhibits the enzyme’s activity, leading to disruptions in sterol biosynthesis . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide has been shown to bind to other proteins involved in cellular signaling pathways, affecting their function and downstream effects.

Cellular Effects

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sterol 14-demethylase (CYP51), inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of sterols, leading to alterations in membrane structure and function. Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can bind to transcription factors, modulating their activity and resulting in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can lead to sustained alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant disruptions in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can exhibit toxic effects, including cell death and tissue damage .

Metabolic Pathways

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of sterol 14-demethylase (CYP51), leading to disruptions in sterol biosynthesis and alterations in metabolic pathways related to lipid metabolism . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can affect the activity of other enzymes involved in cellular metabolism, resulting in changes in metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can interact with binding proteins that regulate its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize to the endoplasmic reticulum, where it interacts with sterol 14-demethylase (CYP51) and other enzymes involved in lipid metabolism . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can be targeted to other subcellular compartments through specific signaling sequences and modifications.

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-6-imidazol-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O/c16-12-2-4-13(5-3-12)19-15(21)11-1-6-14(18-9-11)20-8-7-17-10-20/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCYMFDPMJFNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2510021.png)

![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone](/img/structure/B2510028.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2510033.png)

![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione](/img/structure/B2510039.png)

![2-(4-methoxyphenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2510044.png)